2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone
Overview
Description
2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone, also known as FPPE, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FPPE belongs to the class of arylcyclohexylamines, which are known to have anesthetic and analgesic effects.
Scientific Research Applications
Radical Scavenging Activity
Research on compounds with donor and acceptor groups, similar to the structure of 2-(4-Fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone, shows that the presence of these groups can significantly impact their radical scavenging activity. This property is crucial for developing antioxidants, which can protect against oxidative stress related to various diseases. Al‐Sehemi and Irfan (2017) explored this by optimizing ground state geometries of related phenolic compounds and assessing their molecular properties to explain radical scavenging activity (Al‐Sehemi & Irfan, 2017).
Fluorescent Properties and Chemosensors
Another area of application is in tuning solid-state fluorescence of π-conjugated molecules by regulating the arrangement of specific fluorophores, as demonstrated by Dong et al. (2012). This research provides insights into how structural modifications can alter fluorescent colors and host–guest structures in crystallized forms, which is valuable for developing new materials for optical and electronic applications (Dong et al., 2012).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity represent another significant research application. Nagamani et al. (2018) synthesized novel compounds starting from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, illustrating the potential for such compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Corrosion Inhibition
Compounds with similar structures have been evaluated for their effectiveness as corrosion inhibitors. Hegazy et al. (2012) studied the corrosion inhibition efficiency of various phenolic compounds on carbon steel, showing how chemical structure impacts their inhibitory performance (Hegazy et al., 2012).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-6-8-17(9-7-16)22-13-18(21)20-11-10-15(12-20)14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUKJHFVMGMZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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